4',5-Difluorobiphenyl-2-carboxamide
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Overview
Description
4',5-Difluorobiphenyl-2-carboxamide is a chemical compound belonging to the class of biphenyl derivatives It features a biphenyl core with two fluorine atoms at the 4' and 5' positions and a carboxamide group at the 2' position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4',5-Difluorobiphenyl-2-carboxamide typically involves the following steps:
Biphenyl Formation: The biphenyl core can be synthesized through the Ullmann coupling reaction, where two phenyl rings are linked together using copper as a catalyst.
Carboxamide Formation: The carboxamide group at the 2' position is introduced through a reaction with an amine source, followed by dehydration to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and large-scale reactors to ensure efficient production. The use of automated systems and advanced purification techniques can help achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4',5-Difluorobiphenyl-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Substitution reactions can occur at the fluorine or carboxamide positions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Derivatives with different functional groups at the fluorine or carboxamide positions.
Scientific Research Applications
4',5-Difluorobiphenyl-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the development of new chemical entities.
Biology: It can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 4',5-Difluorobiphenyl-2-carboxamide exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
4',5'-Dichlorobiphenyl-2-carboxamide
4',5'-Dibromobiphenyl-2-carboxamide
4',5'-Diiodobiphenyl-2-carboxamide
4',5'-Difluorobiphenyl-2-carboxylic acid
Properties
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7H,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJPTKRMMATTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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